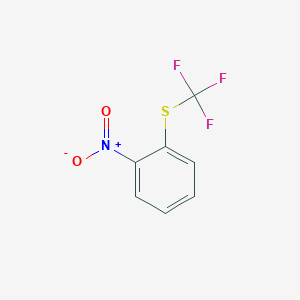

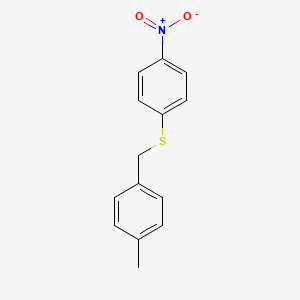

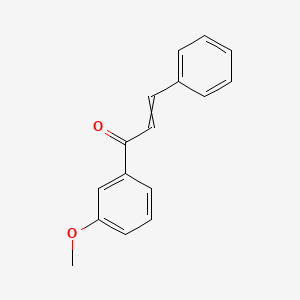

![molecular formula C12H21NO3 B6350977 t-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate CAS No. 2231666-36-5](/img/structure/B6350977.png)

t-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

T-Butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate, or t-Butylcarbamic acid 3-formylcyclohexyl ester, is a chemical compound that is widely used in the field of scientific research. It is a versatile compound with a wide range of applications, ranging from biochemical and physiological research to laboratory experiments.

科学的研究の応用

Synthesis of N-Boc-Protected Anilines

tert-Butyl carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during the synthesis of complex organic molecules, particularly in the pharmaceutical industry where anilines are a common motif.

Preparation of Tetrasubstituted Pyrroles

The compound has been employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles have potential applications in medicinal chemistry due to their presence in various biologically active molecules.

Ligand for Metal Complexes

tert-Butyl carbamate: derivatives have been used as ligands for the preparation of metal complexes with potential anticancer activity. The ability to form stable complexes with metals can be exploited in the design of new therapeutic agents.

Substrate for Enzyme Activity Evaluation

This compound serves as a substrate in the evaluation of enzyme activities. Understanding enzyme-substrate interactions is vital for the development of enzyme inhibitors and activators, which have numerous applications in biochemistry and medicine.

Pharmaceutical Intermediates

As a member of the carboxylic acid ester derivatives, tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate can be used as a pharmaceutical intermediate . These intermediates are essential for the synthesis of a wide range of pharmaceuticals.

Biocatalytic Processes

The tert-butyl group’s unique reactivity pattern makes it suitable for application in biocatalytic processes . Biocatalysis is an environmentally friendly alternative to traditional chemical processes and is used to produce chemicals, pharmaceuticals, and biofuels.

Biosynthetic and Biodegradation Pathways

The tert-butyl group’s role in nature, including its relevance in biosynthetic and biodegradation pathways, highlights its potential in biological applications . Understanding these pathways can lead to the development of biotechnological solutions for environmental remediation.

Chemical Transformations

Starting from its use in simple chemical transformations, the tert-butyl group’s crowded structure elicits a unique reactivity pattern that can be harnessed in synthetic chemistry . This can lead to the development of novel synthetic methodologies and materials.

特性

IUPAC Name |

tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10-6-4-5-9(7-10)8-14/h8-10H,4-7H2,1-3H3,(H,13,15)/t9-,10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFZOJUONOHDPHP-NXEZZACHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCCC(C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC[C@H](C1)C=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-butyl N-[(1R,3R)-3-formylcyclohexyl]carbamate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({[(4-Methoxybenzyl)amino]carbonyl}oxy)pyrrolidine-2,5-dione, 90%](/img/structure/B6350947.png)

![t-Butyl N-[(1S,3S)-3-formylcyclohexyl]carbamate](/img/structure/B6350973.png)

![(2R,4S)-1-[(t-Butoxy)carbonyl]-2-methylpiperidine-4-carboxylic acid](/img/structure/B6350984.png)

![N-[1-(Aminomethyl)-4-methylcyclohexyl]-N,N-dimethylamine hydrochloride](/img/structure/B6350992.png)